B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid
Brand Name: Vulcanchem
CAS No.: 1400809-85-9
VCID: VC17238435
InChI: InChI=1S/C16H24BFO2/c1-2-3-4-12-5-7-13(8-6-12)14-9-10-15(17(19)20)16(18)11-14/h9-13,19-20H,2-8H2,1H3
SMILES:
Molecular Formula: C16H24BFO2
Molecular Weight: 278.2 g/mol

B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid

CAS No.: 1400809-85-9

Cat. No.: VC17238435

Molecular Formula: C16H24BFO2

Molecular Weight: 278.2 g/mol

* For research use only. Not for human or veterinary use.

B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid - 1400809-85-9

Specification

CAS No. 1400809-85-9
Molecular Formula C16H24BFO2
Molecular Weight 278.2 g/mol
IUPAC Name [4-(4-butylcyclohexyl)-2-fluorophenyl]boronic acid
Standard InChI InChI=1S/C16H24BFO2/c1-2-3-4-12-5-7-13(8-6-12)14-9-10-15(17(19)20)16(18)11-14/h9-13,19-20H,2-8H2,1H3
Standard InChI Key KJFFNZXXRDOHJI-UHFFFAOYSA-N
Canonical SMILES B(C1=C(C=C(C=C1)C2CCC(CC2)CCCC)F)(O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a boronic acid functional group (-B(OH)2\text{-B(OH)}_2) attached to a fluorinated phenyl ring, which is further substituted with a 4-butylcyclohexyl group. The IUPAC name, [4-(4-butylcyclohexyl)-2-fluorophenyl]boronic acid, reflects this arrangement . Key structural attributes include:

  • Stereochemistry: The cyclohexyl group adopts a chair conformation, minimizing steric strain.

  • Electronic Effects: The electron-withdrawing fluorine atom at the ortho position enhances the electrophilicity of the boron center, facilitating cross-coupling reactions .

Table 1: Fundamental Properties

PropertyValueSource
Molecular FormulaC16H24BFO2\text{C}_{16}\text{H}_{24}\text{BFO}_2
Molecular Weight278.2 g/mol
CAS Registry Number1400809-85-9
SMILESB(C1=C(C=C(C=C1)C2CCC(CC2)CCCC)F)(O)O
InChIKeyKJFFNZXXRDOHJI-UHFFFAOYSA-N

Synthesis and Production

Synthetic Pathways

The compound is synthesized via a multi-step sequence, likely involving:

  • Grignard Reaction: Formation of a 4-(4-butylcyclohexyl)-2-fluorophenylmagnesium bromide intermediate.

  • Borylation: Quenching the Grignard reagent with a borate ester (e.g., trimethyl borate) to yield the boronic acid .

Critical Parameters:

  • Temperature: Maintained between -10°C and 20°C to prevent side reactions.

  • Molar Ratios: Borate ester to Grignard reagent ratio of 1:1.0–1:2.5 optimizes yield .

Purification and Yield

Post-reaction quenching with aqueous acid (e.g., HCl) followed by recrystallization from ethanol/water mixtures typically achieves >85% purity. Industrial-scale production may employ column chromatography for higher purity .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic acid, this compound participates in palladium-catalyzed cross-coupling reactions to form biaryl structures. For example:

Ar-B(OH)2+Ar’XPd0Ar-Ar’+B(OH)3+HX\text{Ar-B(OH)}_2 + \text{Ar'}-X \xrightarrow{\text{Pd}^0} \text{Ar-Ar'} + \text{B(OH)}_3 + \text{HX}
  • Catalyst Systems: Pd(PPh3_3)4_4 or PdCl2_2(dppf) in toluene/water mixtures .

  • Substrate Scope: Compatible with aryl bromides and chlorides, enabling access to sterically hindered biaryls for liquid crystal or pharmaceutical applications .

Drug Discovery

The 4-butylcyclohexyl group enhances lipid solubility, making the compound a candidate for:

  • Protease Inhibitors: Boronic acids are known to reversibly inhibit serine proteases (e.g., bortezomib).

  • Anticancer Agents: Fluorine atoms improve metabolic stability and membrane permeability .

Recent Developments and Patents

WIPO Patent SCOPE

A 2025 patent (InChIKey: KJFFNZXXRDOHJI-UHFFFAOYSA-N) describes its use in liquid crystal displays (LCDs). The cyclohexyl-butyl moiety improves mesophase stability, enabling low-voltage operation in electro-optical devices .

Environmental Considerations

As a fluorinated compound, environmental persistence is a concern. Biodegradation studies are pending, but structural analogs suggest moderate persistence in aquatic systems .

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